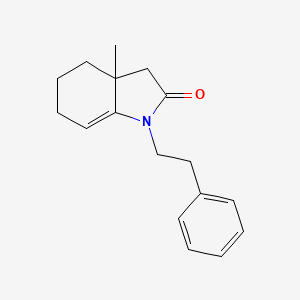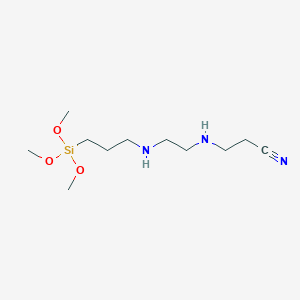![molecular formula C16H17NO3 B12611945 N-[(2S)-1,3-Dihydroxy-1-phenylpropan-2-yl]benzamide CAS No. 920277-47-0](/img/structure/B12611945.png)
N-[(2S)-1,3-Dihydroxy-1-phenylpropan-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2S)-1,3-Dihydroxy-1-phenylpropan-2-yl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a dihydroxyphenylpropan structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1,3-Dihydroxy-1-phenylpropan-2-yl]benzamide typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. These reactions are typically carried out at temperatures exceeding 180°C . The use of ultrasonic irradiation and green catalysts has also been explored to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
N-[(2S)-1,3-Dihydroxy-1-phenylpropan-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include quinones, amine derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used .
科学的研究の応用
N-[(2S)-1,3-Dihydroxy-1-phenylpropan-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
作用機序
The mechanism of action of N-[(2S)-1,3-Dihydroxy-1-phenylpropan-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For instance, certain benzamide derivatives have been shown to inhibit dipeptidyl peptidase 4 (DPP-4), which plays a role in glucose metabolism . The compound’s effects are mediated through its binding to these molecular targets, leading to alterations in cellular processes and pathways.
類似化合物との比較
Similar Compounds
N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]benzamide: This compound shares a similar structure but differs in the stereochemistry of the dihydroxyphenylpropan moiety.
Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: These derivatives have been studied for their anti-tubercular activity.
Uniqueness
N-[(2S)-1,3-Dihydroxy-1-phenylpropan-2-yl]benzamide is unique due to its specific stereochemistry and the presence of both dihydroxy and benzamide groups
特性
CAS番号 |
920277-47-0 |
|---|---|
分子式 |
C16H17NO3 |
分子量 |
271.31 g/mol |
IUPAC名 |
N-[(2S)-1,3-dihydroxy-1-phenylpropan-2-yl]benzamide |
InChI |
InChI=1S/C16H17NO3/c18-11-14(15(19)12-7-3-1-4-8-12)17-16(20)13-9-5-2-6-10-13/h1-10,14-15,18-19H,11H2,(H,17,20)/t14-,15?/m0/s1 |
InChIキー |
CIBCUGQJTOFUEX-MLCCFXAWSA-N |
異性体SMILES |
C1=CC=C(C=C1)C([C@H](CO)NC(=O)C2=CC=CC=C2)O |
正規SMILES |
C1=CC=C(C=C1)C(C(CO)NC(=O)C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Benzamido-N-[2,5-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B12611862.png)
![2-Azetidinone, 3,3-difluoro-1-[(4-methoxyphenyl)methyl]-](/img/structure/B12611865.png)
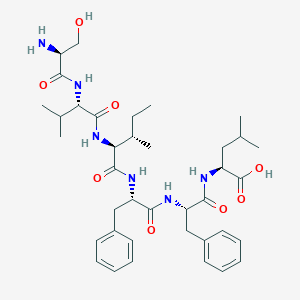
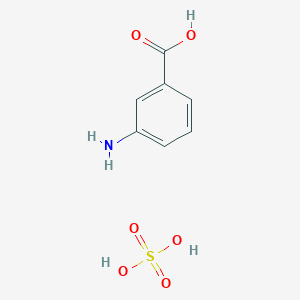

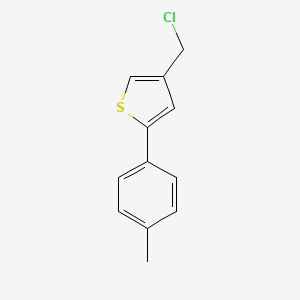
![3-[2-(3-Chlorophenyl)hydrazinylidene]-5-methoxy-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B12611909.png)
![tert-butyl 4-[3-(hydroxymethyl)-7-methoxy-6-methyl-8-prop-2-enoxy-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinolin-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B12611911.png)
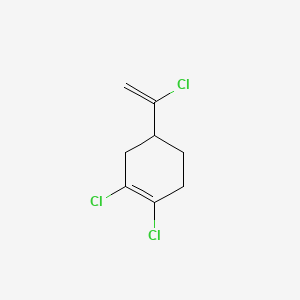
![Benzenepropanoic acid, a-[2-[4'-[2-(phenylmethyl)-3-benzofuranyl][1,1'-biphenyl]-4-yl]ethenyl]-](/img/structure/B12611919.png)
![1-[1-(2-Benzyloxymethyl-phenyl)-vinyl]-pyrrolidine](/img/structure/B12611920.png)
